1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-5-16(25)6-4-15)14-23(24(19)28)33(29,30)18-9-7-17(26)8-10-18/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCCTHOYAYIREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core and subsequent functionalization with the desired substituents. The synthetic route typically starts with the preparation of the quinoline core through a series of condensation and cyclization reactions. The chlorophenyl and fluorobenzenesulfonyl groups are then introduced through nucleophilic substitution reactions, while the dimethoxy groups are added via methylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chlorophenyl or fluorobenzenesulfonyl positions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences:
The compound is compared to three structurally related quinoline derivatives (Table 1):
Table 1: Structural Comparison of Quinoline Derivatives
Functional Implications:
Electron-Withdrawing Effects: The 4-fluorobenzenesulfonyl group in the target compound increases electronegativity compared to the non-fluorinated benzenesulfonyl group in . This may enhance binding to polar enzyme active sites, such as ATP pockets in kinases.
Steric and Lipophilic Effects : The 4-isopropylbenzenesulfonyl group in introduces greater steric bulk and lipophilicity, likely improving membrane permeability but reducing solubility. In contrast, the fluorine atom in the target compound balances electronegativity with minimal steric hindrance.
Methoxy Group Positioning : The 6,7-dimethoxy configuration in the target compound and may favor π-stacking interactions in aromatic-rich biological targets, whereas the single methoxy group in limits this effect.
Comparative Pharmacological and Physicochemical Data
Table 2: Experimental Data for Analogous Compounds
Observations:
- The target compound’s lack of reported yield or melting point highlights a gap in published characterization data.
- Compound 39 (), though structurally distinct, demonstrates moderate synthetic yield (51.4%) and thermal stability (m.p. >220°C), suggesting that the quinoline core tolerates diverse substitutions .
- Fluorine incorporation (as in the target compound and 7f ) is a common strategy to optimize drug-like properties, including metabolic stability and target engagement.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a member of the quinoline family, known for its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 372.88 g/mol. The structure features a quinoline core modified with a chlorophenyl group and a fluorobenzenesulfonyl moiety, which are crucial for its biological activity.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:
- Formation of the quinoline skeleton.
- Introduction of the chlorophenyl and fluorobenzenesulfonyl groups.
- Functionalization with methoxy groups at positions 6 and 7.
Antibacterial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. The target bacterial strains often include Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 1 | S. aureus | 15 | 50 |
| 2 | E. coli | 12 | 100 |
Research indicates that derivatives containing sulfonamide functionalities often show enhanced activity against resistant strains due to their ability to inhibit bacterial folic acid synthesis.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease.
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 | 21.25 |
| Urease | 1.13 | 10.00 |
These results indicate that the compound exhibits strong inhibitory effects, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed through various in vitro assays. Compounds similar to this one have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have highlighted the pharmacological relevance of this compound:
- Study on Antibacterial Properties : A series of derivatives were synthesized and tested against various bacterial strains, showing that modifications at the sulfonamide group significantly enhance antibacterial efficacy.
- Enzyme Inhibition Study : Research demonstrated that compounds with similar quinoline structures effectively inhibit AChE, making them candidates for further development in neurodegenerative disease treatments.
- Anti-inflammatory Mechanism : Investigations into the anti-inflammatory mechanisms revealed that these compounds could modulate inflammatory pathways by inhibiting NF-κB activation.
Q & A
Basic: How can synthesis protocols for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Catalysts: Transition metal catalysts (e.g., Pd or Cu-based) may enhance coupling reactions for substituent introduction .
- Solvent Selection: Polar aprotic solvents like DMSO or dichloromethane improve solubility of intermediates .
- Temperature Control: Stepwise heating (e.g., 60–80°C for cyclization) minimizes side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar byproducts .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 4-chlorophenyl and 4-fluorobenzenesulfonyl groups) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
- X-ray Crystallography: Resolves dihydroquinolin-4-one ring conformation and intermolecular interactions (e.g., π-stacking) .
Basic: How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Antioxidant Activity: DPPH radical scavenging assays quantify free radical neutralization .
- Cell-Based Studies: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate cytotoxicity .
Advanced: How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 4-fluorobenzenesulfonyl with 4-nitrobenzenesulfonyl) .
- Computational Modeling: Docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins .
- Pharmacophore Mapping: Identify critical moieties (e.g., dihydroquinolinone core) using 3D-QSAR .
Advanced: How should stability studies address pH and temperature sensitivity during storage?
Methodological Answer:
- Accelerated Stability Testing:
- pH Variability: Incubate in buffers (pH 2–9) at 37°C for 14 days; monitor degradation via HPLC .
- Thermal Stress: Expose to 40–60°C and analyze decomposition products with LC-MS .
- Light Sensitivity: UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
Advanced: How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
Methodological Answer:
- Experimental Design: Use randomized block designs with split-plot frameworks to isolate variables (e.g., dosage, administration route) .
- Metabolic Profiling: LC-MS/MS identifies active metabolites in plasma vs. cell media .
- Statistical Models: Multivariate ANOVA accounts for inter-group variability in dose-response curves .
Advanced: What methodologies elucidate interactions between this compound and biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (e.g., KD values) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of binding .
- Cryo-EM: Resolves conformational changes in target enzymes upon compound binding .
Advanced: How do comparative studies with other quinoline derivatives inform therapeutic potential?
Methodological Answer:
- Structural Comparisons: Align analogs (e.g., chloroquine, camptothecin) using molecular overlay tools (e.g., PyMOL) to identify conserved pharmacophores .
- Biological Benchmarking: Compare IC₅₀ values across analogs in standardized assays (e.g., antiplasmodial activity) .
- Toxicity Profiling: Contrast hepatotoxicity (e.g., ALT/AST levels in murine models) between derivatives .
Advanced: What advanced analytical methods validate compound purity in complex matrices?
Methodological Answer:
- Chiral HPLC: Separates enantiomers using cellulose-based columns (critical for stereospecific activity) .
- NMR Relaxometry: Detects low-level impurities (<0.1%) via T₁/T₂ relaxation times .
- ICP-MS: Quantifies trace metal contaminants from synthesis catalysts (e.g., Pd, Cu) .
Advanced: How to assess environmental fate and ecotoxicological risks during preclinical development?
Methodological Answer:
- Biodegradation Studies: OECD 301D assays measure mineralization rates in soil/water systems .
- Ecotoxicology: Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition assays .
- Computational Prediction: Use EPI Suite to estimate logP, bioaccumulation potential, and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
